molecular formula C24H26N2O5S B11127624 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide CAS No. 5511-41-1

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11127624
CAS No.: 5511-41-1
M. Wt: 454.5 g/mol
InChI Key: CLUAHYUZHFFEHH-UHFFFAOYSA-N
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Description

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group, a methylphenoxy group, and a methoxybenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)-2-methylphenol with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzylsulfamoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetamide
  • N-(4-methoxybenzyl)-2-(4-sulfamoylphenoxy)acetamide

Uniqueness

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide is unique due to the presence of both benzylsulfamoyl and methoxybenzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5511-41-1

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O5S/c1-18-14-22(32(28,29)26-16-19-6-4-3-5-7-19)12-13-23(18)31-17-24(27)25-15-20-8-10-21(30-2)11-9-20/h3-14,26H,15-17H2,1-2H3,(H,25,27)

InChI Key

CLUAHYUZHFFEHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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